molecular formula C9H12N2O B13998871 2-Dimethylaminophenylcarbamoyl CAS No. 21665-29-2

2-Dimethylaminophenylcarbamoyl

Cat. No.: B13998871
CAS No.: 21665-29-2
M. Wt: 164.20 g/mol
InChI Key: XNQUXHAOFKVGLD-UHFFFAOYSA-N
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Description

2-Dimethylaminophenylcarbamoyl is an organic compound that features a dimethylamino group attached to a phenylcarbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminophenylcarbamoyl typically involves the reaction of dimethylamine with phenyl isocyanate. This reaction proceeds under mild conditions and can be catalyzed by various catalysts to improve yield and selectivity. The general reaction scheme is as follows:

C6H5NCO+(CH3)2NHC6H5NHC(O)N(CH3)2\text{C}_6\text{H}_5\text{NCO} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{NHC(O)N(CH}_3\text{)}_2 C6​H5​NCO+(CH3​)2​NH→C6​H5​NHC(O)N(CH3​)2​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminophenylcarbamoyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-Dimethylaminophenylcarbamoyl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-Dimethylaminophenylcarbamoyl involves its interaction with specific molecular targets. For instance, in biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminoethylcarbamate
  • 2-Dimethylaminophenylurea
  • 2-Dimethylaminophenylthiocarbamoyl

Uniqueness

2-Dimethylaminophenylcarbamoyl is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific applications in research and industry .

Properties

CAS No.

21665-29-2

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-[2-(dimethylamino)phenyl]formamide

InChI

InChI=1S/C9H12N2O/c1-11(2)9-6-4-3-5-8(9)10-7-12/h3-7H,1-2H3,(H,10,12)

InChI Key

XNQUXHAOFKVGLD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1NC=O

Origin of Product

United States

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